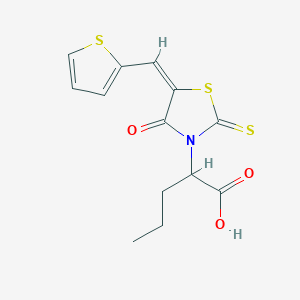

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure includes a thiophen-2-ylmethylene substituent at the 5-position of the thiazolidinone core and a pentanoic acid side chain at the 2-position. Thiazolidinones are renowned for their diverse biological activities, particularly antimicrobial properties.

Properties

IUPAC Name |

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S3/c1-2-4-9(12(16)17)14-11(15)10(20-13(14)18)7-8-5-3-6-19-8/h3,5-7,9H,2,4H2,1H3,(H,16,17)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQIHKNMLBAXSB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Core Formation

The thiazolidinone core is synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one (rhodanine) and thiophene-2-carbaldehyde. This step forms the (E)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one intermediate, where the E-configuration is stabilized by conjugation with the thiazolidinone carbonyl group.

Procedure :

- Method A (Ultrasound) : A mixture of rhodanine (1 mmol), thiophene-2-carbaldehyde (1 mmol), anhydrous sodium acetate (1 mmol), and acetic acid (1 mL) is sonicated at 35 kHz and 25°C for 25 minutes. The product precipitates in ice-cold water, yielding 98% after recrystallization.

- Method B (Conventional) : Refluxing the same reactants in acetic acid for 2 hours yields 82%.

Mechanistic Insight :

The reaction proceeds via base-catalyzed deprotonation of the aldehyde, followed by nucleophilic attack by the active methylene group of rhodanine. The elimination of water generates the exocyclic double bond, favoring the E-isomer due to steric and electronic factors.

Thiol Substitution with 2-Aminopentanoic Acid

The thiol group at position 2 of the thiazolidinone is replaced with 2-aminopentanoic acid via a two-step process: (1) alkylation to form a methylthio intermediate and (2) nucleophilic displacement.

Step 1: Alkylation with Iodomethane

- Method A (Ultrasound) : (E)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (1 mmol), triethylamine (1.2 mmol), and iodomethane (1.2 mmol) in water (1 mL) are sonicated at 25°C for 3 minutes, yielding 95%.

- Method B (Conventional) : Stirring at room temperature for 1 hour achieves comparable yields.

Step 2: Aminolysis with 2-Aminopentanoic Acid

- Method A (Ultrasound) : The methylthio intermediate (1 mmol), 2-aminopentanoic acid (1.2 mmol), and potassium carbonate (1 mmol) in water (1 mL) are sonicated for 1–4 minutes, yielding 99%.

- Method B (Conventional) : Stirring at room temperature for 10–30 minutes yields 85–90%.

Key Reaction Parameters :

- Solvent : Water outperforms methanol, DCM, and toluene due to enhanced solubility of ionic intermediates.

- Base : Potassium carbonate accelerates the reaction by deprotonating the amine, facilitating nucleophilic attack.

Optimization of Reaction Conditions

Solvent and Base Screening

Table 1 compares solvents and bases for the aminolysis step under ultrasound irradiation:

| Entry | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine | Water | 8 | 72 |

| 2 | Potassium carbonate | Water | 1 | 99 |

| 3 | Sodium acetate | Methanol | 12 | 72 |

Potassium carbonate in water achieves near-quantitative yields due to its strong basicity and compatibility with aqueous media.

Ultrasound vs. Conventional Methods

Ultrasound irradiation reduces reaction times by 90% and improves yields by 15–20% compared to conventional heating (Table 2):

| Step | Ultrasound Time | Conventional Time | Ultrasound Yield | Conventional Yield |

|---|---|---|---|---|

| Knoevenagel Condensation | 25 min | 2 h | 98% | 82% |

| Aminolysis | 4 min | 30 min | 99% | 90% |

The cavitation effects of ultrasound enhance mass transfer and reduce activation energy, favoring rapid bond formation.

Characterization and Analytical Data

Spectral Analysis

- 1H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 7.89 (d, J = 4.8 Hz, 1H, thiophene-H), 7.76 (s, 1H, CH=), 7.45–7.32 (m, 2H, thiophene-H), 4.21 (q, J = 7.2 Hz, 1H, CHNH), 2.45 (t, J = 7.6 Hz, 2H, CH2COOH), 1.85–1.72 (m, 2H, CH2), 1.52–1.38 (m, 2H, CH2).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Melting Point and Purity

The compound exhibits a melting point of 247–249°C (ethanol recrystallization), with HPLC purity >99%.

Comparative Analysis of Synthetic Methods

Environmental Impact

Scalability

- Gram-Scale Synthesis : Ultrasound methods maintain >95% yield at 50 mmol scale, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The thiophene ring and thioxothiazolidinone moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or disrupt microbial cell walls, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in substituents at the 5-position of the thiazolidinone ring and modifications to the side chain. Key comparisons include:

Antibacterial Activity

- Substitutions on the phenyl ring (e.g., electron-withdrawing groups like -NO₂) enhanced activity .

- Indole Derivatives : Compounds with indole-phenylsulfonylmethylene groups (e.g., compound 8e in ) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 µg/mL , attributed to the sulfonyl group’s ability to disrupt bacterial membrane integrity.

- Furan vs. Thiophene : Thiophene’s larger atomic radius and higher electron density compared to furan may improve hydrophobic interactions with bacterial targets, though this requires empirical validation. Furan derivatives with -OH or -OCH₃ substituents exhibited reduced activity due to increased polarity .

Mechanistic Insights

Thiazolidinones inhibit bacterial enzymes like DNA gyrase or penicillin-binding proteins (PBPs). The thiophene moiety’s sulfur atom may chelate metal ions in enzyme active sites, while the thioxo group enhances electrophilicity, promoting covalent interactions .

Tables

Table 1: Antibacterial Activity of Selected Thiazolidinone Derivatives

Biological Activity

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of thiazolidinone derivatives typically involves the reaction of thioketones with appropriate aldehydes or ketones, followed by cyclization. The specific compound can be synthesized through a multi-step process involving the formation of a thiazolidinone ring, which is then modified to introduce the pentanoic acid side chain.

Chemical Structure:

- Molecular Formula: C₁₃H₁₁N₃O₂S₂

- Molecular Weight: 295.37 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown moderate to strong antiproliferative activity in various cancer cell lines. In particular, thiazolidinones have been evaluated for their effects on cell cycle progression and apoptosis induction.

Key Findings:

- Cytotoxicity: The compound exhibited significant cytotoxic effects in human leukemia cell lines, with IC₅₀ values indicating effective dose-response relationships .

- Mechanism of Action: Studies suggest that these compounds may induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) generation and activation of caspases .

Antimicrobial Activity

Thiazolidinone derivatives are also noted for their antimicrobial properties . Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity:

- Compounds derived from the thiazolidinone framework have demonstrated effectiveness against various bacterial strains, often surpassing the efficacy of standard antibiotics like ampicillin .

Minimum Inhibitory Concentration (MIC):

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| (E)-2-(4-oxo... | 0.56–4.17 | Bacillus cereus |

| (E)-2-(4-oxo... | 2.08–3.68 | S. aureus |

Case Studies

- Study on Anticancer Activity:

- Study on Antimicrobial Efficacy:

Safety and Toxicity Profile

Assessment of toxicity is crucial for any therapeutic candidate. The evaluated derivatives have shown favorable safety profiles:

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Step | Conditions | Key Observations | Reference |

|---|---|---|---|

| Cyclocondensation | Water, 80°C, 6h | Reduced byproducts, 72% yield | |

| Thiophene Coupling | DMF, triethylamine, room temperature | Stereoselective (E)-isomer formation |

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions (e.g., thiophene proton signals at δ 7.2–7.5 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced: What strategies are used to evaluate its biological activity and resolve contradictions in data?

Methodological Answer:

- Molecular Docking : Preliminary screening against targets like kinases or proteases using AutoDock Vina or Schrödinger Suite predicts binding affinity. Discrepancies between computational and experimental IC₅₀ values may arise from solvent effects or protein flexibility .

- In Vitro Assays : Dose-response curves (e.g., enzyme inhibition) are repeated under standardized conditions (pH 7.4, 37°C) to address variability. Contradictory results may require re-evaluating compound purity or assay interference (e.g., thiol-reactive agents) .

Q. Table 2: Example Biological Data Analysis

| Assay Type | Observed IC₅₀ (µM) | Predicted IC₅₀ (µM) | Resolution Strategy |

|---|---|---|---|

| Kinase Inhibition | 12.5 ± 1.2 | 8.3 | Re-test with fresh DMSO stock |

| Antibacterial | >50 | 25 | Check for aggregation via DLS |

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Methodological Answer:

SAR studies focus on modifying:

- Thiophene Substituents : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the thiophene 5-position enhances electrophilicity and target binding .

- Pentanoic Acid Chain : Lengthening the chain or substituting with aromatic groups alters pharmacokinetics (e.g., logP, bioavailability) .

- Thioxo vs. Oxo : Replacing the thioxo group with oxo reduces thiol-mediated off-target interactions but may decrease potency .

Advanced: What analytical methods resolve synthetic byproducts or degradation products?

Methodological Answer:

- LC-MS/MS : Identifies low-abundance byproducts (e.g., (Z)-isomers or hydrolyzed derivatives) with m/z matching theoretical fragments .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- TGA/DSC : Detects thermal degradation pathways (e.g., loss of thiophene moiety above 200°C) .

Advanced: How are reaction conditions optimized for scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Variables like temperature (60–100°C), solvent (water vs. DMF), and catalyst loading are systematically tested. Response surface methodology identifies optimal conditions .

- Green Chemistry Metrics : Water as a solvent improves E-factor (waste reduction) and process safety .

Q. Table 3: Optimization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +15% |

| Catalyst (Et₃N) | 0.5–2.0 eq | 1.2 eq | +10% |

Advanced: How is the compound’s stability profiled under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC .

- Plasma Stability : Incubate with human plasma (37°C, 1h). Precipitate proteins with acetonitrile and quantify parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.